![molecular formula C20H23FN4O3S B2543043 N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1234920-82-1](/img/structure/B2543043.png)
N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide
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Description
N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C20H23FN4O3S and its molecular weight is 418.49. The purity is usually 95%.
BenchChem offers high-quality N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Pinacol Boronic Esters : This compound belongs to the class of pinacol boronic esters, which are valuable building blocks in organic synthesis. Unlike alkyl boronic esters, which are well-studied for functionalizing deboronation, protodeboronation of these compounds is less explored .
- Catalytic Protodeboronation : Recent research has reported a radical-based approach for the protodeboronation of 1°, 2°, and 3° alkyl boronic esters. This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The protocol has been successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol, as well as in the total synthesis of δ-®-coniceine and indolizidine 209B .
- Boron-Carriers : Boronic acids and their esters are considered for drug design and delivery, particularly as boron carriers suitable for neutron capture therapy. However, their stability in water is marginal, which poses challenges for practical applications .
Organic Synthesis and Catalysis
Drug Design and Delivery
properties
IUPAC Name |
N-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O3S/c21-15-3-5-16(6-4-15)24-20(28)25-9-7-14(8-10-25)12-22-18(26)19(27)23-13-17-2-1-11-29-17/h1-6,11,14H,7-10,12-13H2,(H,22,26)(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFVRPUGHAHCOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CS2)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide |
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